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Compound of Interest

Compound Name: m-PEG6-SS-PEG6-methyl

For Researchers, Scientists, and Drug Development Professionals

Core Concept: A Reducible Linker for Targeted Drug
Delivery

The compound m-PEG6-SS-PEG6-methyl is a heterobifunctional crosslinker with a central,
cleavable disulfide bond.[1] This structure is flanked by two polyethylene glycol (PEG) chains,
each consisting of six ethylene glycol units, and terminated with methyl ether groups. Its
primary application in research is as a linker in bioconjugation, particularly for the development
of stimuli-responsive drug delivery systems such as antibody-drug conjugates (ADCs) and
nanoparticles.[1]

The key feature of m-PEG6-SS-PEG6-methyl is its disulfide bond, which is stable in the
oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular
environment of cells, particularly tumor cells.[1][2] This differential stability allows for the
targeted release of conjugated therapeutic agents at the site of action, minimizing off-target
toxicity.[1]

The PEG chains contribute to the overall properties of the conjugate by enhancing its solubility,
stability, and pharmacokinetic profile. PEGylation, the process of attaching PEG chains to
molecules, can reduce aggregation, decrease immunogenicity, and prolong circulation time in
the body.[3]
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Quantitative Data

While specific quantitative data for m-PEG6-SS-PEG6-methyl is not readily available in
publicly accessible research, the following table summarizes key properties and provides
representative data for similar disulfide-containing PEG linkers to illustrate their performance
characteristics.
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Representative

Property Description .
Value/Observation
) The mass of one mole of the
Molecular Weight 622.8 g/mol
substance.
A unique numerical identifier
CAS Number assigned by the Chemical 1007386-15-3

Abstracts Service.

Cleavage Conditions

The conditions under which
the disulfide bond is broken.

Cleaved by reducing agents
such as dithiothreitol (DTT)
and glutathione (GSH).[4]

Cleavage Kinetics

The rate at which the disulfide

bond is cleaved.

The cleavage rate is
dependent on the
concentration of the reducing
agent. For a similar disulfide-
linked conjugate, significant
cleavage was observed at a
glutathione concentration of 5
mM, which is representative of
the cytosolic concentration in

mammalian cells.[5]

Drug Release Profile

The rate and extent of drug

release from a conjugate.

For nanoparticles formulated
with disulfide-containing PEG
linkers, drug release is
significantly accelerated in the
presence of glutathione. For
example, doxorubicin-loaded
nanoparticles showed a much
faster release profile at a
glutathione concentration of 10
mM compared to physiological
buffer.

In vivo Stability

The stability of the linker in a

biological system.

Disulfide linkers generally
exhibit good stability in the

bloodstream, where the
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concentration of reducing

agents is low.[1]

Experimental Protocols

Detailed experimental protocols for the specific use of m-PEG6-SS-PEG6-methyl are often
proprietary or specific to a particular research application. However, the following sections
provide detailed methodologies for key experimental procedures involving similar disulfide-
containing PEG linkers, which can be adapted for use with m-PEG6-SS-PEG6-methyl.

Protocol 1: General Procedure for Antibody-Drug
Conjugation using a Heterobifunctional PEG Linker with
a Thiol-Reactive Moiety

This protocol describes the conjugation of a drug to an antibody via a thiol-reactive PEG linker.
This can be adapted for m-PEG6-SS-PEG6-methyl if it is first functionalized with a thiol-
reactive group like a maleimide.

Materials:

Antibody solution (e.g., 1-10 mg/mL in PBS buffer, pH 7.2-7.5)

Reducing agent (e.g., 10 mM TCEP solution)

Thiol-reactive PEG linker (e.g., Maleimide-PEG-SS-Drug) solution (10 mM in DMSO)

Quenching solution (e.g., 10 mM N-ethylmaleimide)

Purification column (e.g., size-exclusion chromatography)

Reaction buffers (e.g., PBS)
Procedure:
e Antibody Reduction:

1. To the antibody solution, add a 10-fold molar excess of the TCEP solution.
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2. Incubate for 30-60 minutes at room temperature to reduce the interchain disulfide bonds,
exposing free thiol groups.

o Linker Conjugation:

1. Immediately after reduction, add the thiol-reactive PEG linker solution to the reduced
antibody solution. A 5- to 20-fold molar excess of the linker over the antibody is typically
used.

2. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with
gentle mixing.

e Quenching:

1. Add a 2-fold molar excess of the quenching solution relative to the linker to cap any
unreacted thiol groups on the antibody.

2. Incubate for 15 minutes at room temperature.
 Purification:

1. Purify the resulting antibody-drug conjugate using size-exclusion chromatography to
remove excess linker, unconjugated drug, and other small molecules.

2. Collect the fractions containing the purified ADC.
e Characterization:

1. Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis
spectroscopy or mass spectrometry.

2. Assess the purity and aggregation of the ADC using size-exclusion chromatography.
3. Confirm the integrity of the ADC using SDS-PAGE.

Protocol 2: Formulation of Stimuli-Responsive
Nanoparticles

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This protocol outlines the general steps for creating drug-loaded nanoparticles that release
their payload in response to a reducing environment, using a disulfide-containing PEG linker.

Materials:

Amphiphilic block copolymer (e.g., PLA-PEG-SS-PEG-PLA)

Hydrophobic drug

Organic solvent (e.g., acetonitrile, acetone)

Aqueous solution (e.g., deionized water, PBS)

Dialysis membrane
Procedure:
e Nanoparticle Formation:

1. Dissolve the amphiphilic block copolymer and the hydrophobic drug in a water-miscible
organic solvent.

2. Add the organic solution dropwise to a vigorously stirring aqueous solution. This will
induce the self-assembly of the polymer into nanopatrticles, encapsulating the drug in the
hydrophobic core.

e Solvent Removal:

1. Continue stirring the nanoparticle suspension for several hours to allow the organic
solvent to evaporate.

e Purification:

1. Dialyze the nanoparticle suspension against deionized water for 24-48 hours using a
dialysis membrane with an appropriate molecular weight cut-off to remove any remaining
free drug and organic solvent.

e Characterization:
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1. Determine the particle size and size distribution using dynamic light scattering (DLS).

2. Analyze the morphology of the nanoparticles using transmission electron microscopy
(TEM).

3. Quantify the drug loading content and encapsulation efficiency using techniques such as
UV-Vis spectroscopy or HPLC after disrupting the nanoparticles with a suitable solvent.

e In Vitro Drug Release Study:

1. Incubate the drug-loaded nanoparticles in a release medium (e.g., PBS) with and without
a reducing agent (e.g., 10 mM glutathione).

2. At predetermined time points, collect samples and quantify the amount of released drug
using a suitable analytical method.

Visualizations
Signaling Pathways and Experimental Workflows
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Mechanism of Action of m-PEG6-SS-PEG6-methyl in an ADC
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Caption: Mechanism of action of an ADC utilizing m-PEG6-SS-PEG6-methyl.
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Experimental Workflow for ADC Synthesis and Characterization
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Caption: A generalized workflow for the synthesis and characterization of an ADC.
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Logical Relationship of Stimuli-Responsive Nanoparticle Drug Release
Nanoparticle Formulation
(Drug Encapsulation)
Systemic Circulation
(Stable Nanoparticle)
Tumor Accumulation
(EPR Effect)

Cellular Uptake

Intracellular Reducing Environment
(High GSH)

;

Disulfide Linker Cleavage

;

Nanoparticle Destabilization

Drug Release
Therapeutic Effect

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b8104142?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: The logical sequence of events for drug release from a stimuli-responsive
nanoparticle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b8104142?utm_src=pdf-custom-synthesis
https://adc.bocsci.com/resource/disulfide-linkers-in-antibody-drug-conjugates.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11438196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11438196/
https://www.mdpi.com/1422-0067/23/12/6686
https://www.mdpi.com/1422-0067/23/12/6686
https://pubs.rsc.org/en/content/articlelanding/2011/jm/c1jm11693b
https://pubs.rsc.org/en/content/articlelanding/2011/jm/c1jm11693b
https://www.researchgate.net/figure/Cleavage-of-disulfide-bond-in-D20HssCh-conjugate-in-presence-of-glutathione-GSH-A_fig2_283555784
https://www.benchchem.com/product/b8104142#what-is-m-peg6-ss-peg6-methyl-used-for-in-research
https://www.benchchem.com/product/b8104142#what-is-m-peg6-ss-peg6-methyl-used-for-in-research
https://www.benchchem.com/product/b8104142#what-is-m-peg6-ss-peg6-methyl-used-for-in-research
https://www.benchchem.com/product/b8104142#what-is-m-peg6-ss-peg6-methyl-used-for-in-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8104142?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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